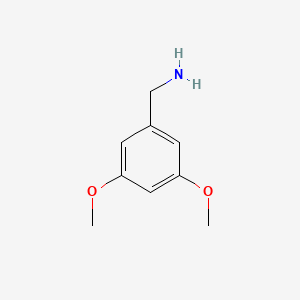

3,5-Dimethoxybenzylamine

Vue d'ensemble

Description

3,5-Dimethoxybenzylamine is an organic compound with the molecular formula C9H13NO2. It is a derivative of benzylamine, where two methoxy groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dimethoxybenzylamine can be synthesized through the reduction of 3,5-dimethoxybenzaldoxime using lithium aluminium hydride (LiAlH4). The reaction typically involves dissolving 3,5-dimethoxybenzaldoxime in an appropriate solvent, such as tetrahydrofuran (THF), and then adding LiAlH4 slowly under controlled conditions to achieve the reduction .

Industrial Production Methods: In an industrial setting, this compound can be produced by reacting 3,5-dimethoxybenzaldehyde with ammonia in methanol, followed by hydrogenation using a nickel-oxide catalyst. The reaction is carried out in a high-pressure reactor at 90°C and 2 MPa hydrogen pressure, resulting in a high yield of the desired product .

Types of Reactions:

Reduction: As mentioned, this compound can be synthesized through the reduction of 3,5-dimethoxybenzaldoxime.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced or modified under suitable conditions.

Oxidation: It can be oxidized to form corresponding aldehydes or ketones under specific conditions.

Common Reagents and Conditions:

Reduction: Lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Various nucleophiles in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Reduction: this compound.

Substitution: Various substituted benzylamines.

Oxidation: Corresponding aldehydes or ketones

Applications De Recherche Scientifique

Organic Synthesis

3,5-Dimethoxybenzylamine serves as a versatile building block in organic synthesis. Its unique methoxy groups allow for selective reactions in the preparation of complex molecules.

- Synthetic Routes :

- Reduction of 3,5-dimethoxybenzaldehyde using sodium borohydride.

- Catalytic hydrogenation processes in industrial settings.

Pharmaceutical Development

This compound has been explored in the synthesis of various pharmaceutical agents. Its derivatives have shown potential pharmacological activities.

- Case Study : Research indicates that derivatives of this compound may exhibit uterotonic properties, making them candidates for further pharmacological investigation.

Analytical Chemistry

This compound is utilized as a reagent in analytical methods.

- Application Example : It acts as a pre-column fluorescence derivatization reagent for the determination of biomolecules like serotonin in plasma samples.

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Building block for complex molecule preparation | Synthesis of alkaloids and pharmaceuticals |

| Pharmaceutical | Intermediate in drug synthesis | Uterotonic agents derived from this compound |

| Analytical Chemistry | Reagent for biomolecule analysis | Fluorescence derivatization for serotonin detection |

| Material Science | Component in the development of new materials | Used in creating advanced polymeric structures |

Case Study 1: Derivatization for Serotonin Detection

A study demonstrated the effectiveness of this compound as a derivatization agent in spectrofluorimetric analysis of serotonin. The method involved reacting the compound with serotonin under slightly alkaline conditions to form highly fluorescent derivatives detectable at low concentrations. This application highlights its significance in biochemical assays and diagnostics.

Case Study 2: Synthesis of Alkaloids

Research has shown that this compound can be employed in the total synthesis of complex alkaloids such as (±)-oxocrinine. The synthesis process involves multiple steps including anodic oxidation and hydrolysis, showcasing its utility in natural product chemistry.

Mécanisme D'action

The mechanism of action of 3,5-Dimethoxybenzylamine involves its interaction with various molecular targets, depending on its application. For instance, in organic synthesis, it acts as a nucleophile, participating in substitution reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparaison Avec Des Composés Similaires

- 3,4-Dimethoxybenzylamine

- 2,4-Dimethoxybenzylamine

- 4-Methoxybenzylamine

- 3,4,5-Trimethoxybenzylamine

Comparison: 3,5-Dimethoxybenzylamine is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Activité Biologique

3,5-Dimethoxybenzylamine is an organic compound characterized by its molecular formula . It is a derivative of benzylamine, with two methoxy groups attached to the benzene ring at the 3 and 5 positions. This compound has garnered attention for its potential biological activities, particularly in modulating cellular functions and serving as an intermediate in organic synthesis.

This compound influences various biochemical pathways, impacting cell signaling, gene expression, and metabolic processes. It has been shown to affect the activity of kinases and phosphatases, which are critical in phosphorylation states of signaling proteins. This modulation can lead to significant alterations in cellular metabolism and gene expression patterns.

- Synthesis : It is often synthesized as part of complex organic molecules and has been utilized in the preparation of rotaxanes—molecular machines that have applications in nanotechnology.

- Cellular Effects : The compound is known to interact with enzymes, acting as either an inhibitor or activator depending on the context. For instance, it may bind to enzyme active sites, blocking substrate access and inhibiting activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. In particular, it has demonstrated selective toxicity towards malignant cells while showing reduced toxicity towards non-malignant cells. This selectivity suggests potential applications in cancer therapy .

| Cell Line | CC50 (µM) | Selectivity Index |

|---|---|---|

| HL-60 (promyelocytic leukemia) | 12.5 | 2.0 |

| HSC-2 (squamous cell carcinoma) | 10.0 | 2.5 |

| Human gingival fibroblasts | >100 | - |

Animal Models

In animal models, the biological effects of this compound have been shown to be dose-dependent. Low doses may exhibit minimal toxicity while higher doses can induce oxidative stress and apoptosis. This dose-response relationship is crucial for determining safe therapeutic windows.

Metabolic Pathways

The compound undergoes metabolic transformations primarily through oxidative deamination, resulting in the formation of aldehydes and acids. Understanding these metabolic pathways is essential for predicting the pharmacokinetics and potential side effects of this compound.

Transport and Distribution

This compound's transport within biological systems is mediated by specific transporters, allowing it to accumulate in targeted cellular compartments such as mitochondria or the endoplasmic reticulum. This localization is vital for its biological activity.

Case Study 1: Antineoplastic Activity

A study focusing on dimeric compounds related to this compound found that certain derivatives exhibited significant antitumor activity against human malignant cells while sparing non-malignant cells . The mechanism involved activation of apoptotic pathways through caspase activation.

Case Study 2: Synthesis and Evaluation

In another investigation, the synthesis of various analogs of this compound was performed to explore structure-activity relationships. Some analogs showed moderate inhibitory activity against pathogens like Staphylococcus aureus and Cryptococcus neoformans, indicating potential applications in antimicrobial therapies .

Propriétés

IUPAC Name |

(3,5-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZJTYCCONJJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50956422 | |

| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34967-24-3 | |

| Record name | 1-(3,5-Dimethoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50956422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethoxyphenyl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.